molecular formula C8H13N3O2 B1299495 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 52094-69-6

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B1299495
CAS RN: 52094-69-6
M. Wt: 183.21 g/mol
InChI Key: ZGSNEAYELPMHGT-UHFFFAOYSA-N
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Description

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound with the molecular formula C8H13N3O2 . It is a solid substance with a molecular weight of 183.21 .


Synthesis Analysis

The synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been reported in the literature . The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is used in the synthesis of these compounds .


Molecular Structure Analysis

The InChI code for 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is 1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives have been studied . The Bucherer-Bergs reaction, which includes a series of sequential chemical steps, is used in the synthesis of these compounds .


Physical And Chemical Properties Analysis

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a solid substance . It has a molecular weight of 183.21 . The InChI code for this compound is 1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13) .

Scientific Research Applications

  • Chemical Synthesis

    • This compound can be used as a reagent in the synthesis of other complex molecules . The specific reactions and procedures would depend on the target molecule being synthesized.
  • Pharmaceutical Research

    • Compounds like this can be used as targets for biological testing . They might be used to study the interactions between the compound and biological systems, which could lead to the development of new drugs.
  • Proteomics Research

    • This compound is mentioned as a product for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand the role of certain proteins in biological systems.
  • Myelostimulators

    • There is a mention of 1,3,8-Triazaspiro [4.5]decane-2,4-dione Derivatives being evaluated as Myelostimulators . Myelostimulators are drugs that stimulate the bone marrow to increase production of blood cells.
  • Pain Management

    • A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its efficacy in a model of inflammatory pain .
  • Synthesis of Spirohydantoins

    • 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a derivative of the compound, is used in the synthesis of spirohydantoins from basic heterocyclic ketones .
  • Inflammatory Pain Management

    • A derivative of 1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its efficacy in a complete Freund’s adjuvant model of inflammatory pain .

properties

IUPAC Name

8-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-4-2-8(3-5-11)6(12)9-7(13)10-8/h2-5H2,1H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSNEAYELPMHGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200081
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS RN

52094-69-6
Record name 8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52094-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052094696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,8-Triazaspiro(4.5)decane-2,4-dione, 8-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IA Rivero, EA Reynoso-Soto, A Ochoa-Terán - Arkivoc, 2011 - researchgate.net
Cycloalkanespirohydantoins 3 and piperidinespirohydantoins 4 were synthesized from cycloalkanones 9 and piperidones 10 under microwave-assisted conditions. Results are …
Number of citations: 24 www.researchgate.net
Й НИСИМУРА, Т ЕСАКИ, Т ТАМУРА - 2019 - elibrary.ru
Изобретение относится к соединениям, выбранным из 1-(4-(2-((2-(4-фтор-3-(трифторметокси) фенил)-4-оксо-1, 3, 8-триазаспиро [4.5] дека-1-ен-8-ил) сульфонил) этил)-3, 5-…
Number of citations: 0 elibrary.ru

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